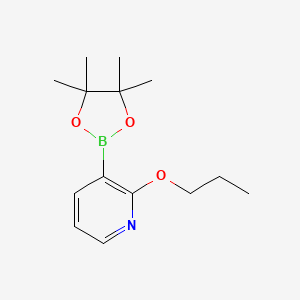

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Übersicht

Beschreibung

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a useful research compound. Its molecular formula is C14H22BNO3 and its molecular weight is 263.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to an organic molecule . In this case, the this compound molecule adds a boron atom to the arene, resulting in a borylated arene .

Biochemical Pathways

The borylation of arenes by this compound affects the biochemical pathways involved in the synthesis of various organic compounds . For example, it can be used in the synthesis of intermediates for generating conjugated copolymers .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of borylated arenes . These borylated arenes can be used as intermediates in the synthesis of various organic compounds, including conjugated copolymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means that its stability and efficacy can be affected by the presence of water or humidity in the environment .

Biologische Aktivität

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on the biological effects of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C14H22BNO

The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and interaction with biological targets.

Research indicates that compounds containing dioxaborolane groups often exhibit unique interactions with biological molecules. The proposed mechanisms include:

- Enzyme Inhibition : The dioxaborolane group can act as a reversible inhibitor for various enzymes. Studies have shown that similar compounds inhibit serine proteases by forming stable complexes with the enzyme's active site .

- Cellular Uptake : The propoxy group enhances lipophilicity, facilitating cellular uptake and bioavailability. This property is crucial for the compound's effectiveness in vivo .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

Pharmacological Properties

The biological activity of this compound has been evaluated in various contexts:

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Table 1 summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis via mitochondrial pathway |

| Study B | MCF-7 | 20 | Caspase activation |

| Study C | A549 | 25 | DNA fragmentation |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study published in a peer-reviewed journal examined the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

- Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The study reported a marked decrease in bacterial load in treated subjects .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl halides, enabling carbon-carbon bond formation. This reaction is pivotal in synthesizing biaryl structures for pharmaceuticals and materials science.

Example Reaction:

Conditions and Catalysts

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh | |

| ) | ||

| , PdCl | ||

| (dppf) | ||

| Base | K | |

| CO | ||

| , Na | ||

| CO |

text|[2] |

| Solvent | Dioxane, Toluene, H

O (mixed) | |

| Temperature | 80–100°C (reflux) | |

| Yield | 70–90% (depending on substrate) | |

Mechanistic Insight

The palladium catalyst oxidatively inserts into the aryl halide bond, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product.

Oxidation Reactions

The propoxy side chain and pyridine ring undergo selective oxidation under controlled conditions.

Oxidation of Propoxy Group

-

Conditions : Aqueous acidic KMnO

, 60°C. -

Outcome : Converts the propoxy chain to a carboxylic acid moiety.

Pyridine Ring Oxidation

-

Reagent : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane.

Reduction Reactions

The boronic ester remains stable under standard reduction conditions, allowing selective modification of other functional groups.

Pyridine Ring Reduction

-

Conditions : Hydrogen gas (1–3 atm), PtO

catalyst, ethanol solvent.

Propoxy Group Reduction

-

Reagent : Lithium aluminum hydride in anhydrous THF.

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to a boronic acid under acidic or aqueous conditions, enabling further derivatization.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, though the electron-withdrawing boronate group directs reactivity to specific positions.

Nitration

Functional Group Interconversion

Alkylation of Pyridine Nitrogen

-

Base : K

CO

or DBU in acetonitrile.

Eigenschaften

IUPAC Name |

2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKFTDDYHKYVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639882 | |

| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-87-5 | |

| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.